Methyllycaconitine

Descripción

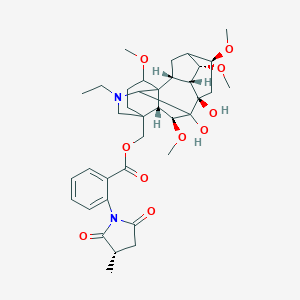

Structure

2D Structure

Propiedades

Número CAS |

21019-30-7 |

|---|---|

Fórmula molecular |

C37H50N2O10 |

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36+,37+/m0/s1 |

Clave InChI |

XLTANAWLDBYGFU-HTWFBASDSA-N |

SMILES isomérico |

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Sinónimos |

14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI |

Origen del producto |

United States |

Isolation and Natural Occurrence of Methyllycaconitine

Botanical Sources and Geographic Distribution within Delphinium Species

Methyllycaconitine (MLA) is a norditerpenoid alkaloid naturally synthesized by various plant species within the genus Delphinium, commonly known as larkspurs. wikipedia.org The presence and concentration of MLA can vary significantly between species and even within different populations or growth stages of the same species.

The initial isolation of MLA was from the seeds of Delphinium brownii, a species native to North America. wikipedia.orgsigmaaldrich.com Subsequently, a purer form of the alkaloid was obtained from the seeds of Delphinium elatum, a tall larkspur species found across Eurasia. wikipedia.org Many species of Delphinium are distributed throughout the mountain rangelands of North America, and several have been identified as principal sources of MLA. wikipedia.org This includes low larkspur species like Delphinium nuttallianum, which is found in regions of British Columbia and Alberta, Canada, and the western United States. acs.org Tall larkspur, such as Delphinium barbeyi, is another significant source, particularly in the rangelands of the western U.S. nih.gov

Other species from which MLA is commonly isolated for research and commercial purposes include Delphinium ajacis (also known as Consolida ambigua or rocket larkspur) and Delphinium grandiflorum (Siberian Larkspur). aphios.comnih.gov The widespread distribution of these plants across the Northern Hemisphere contributes to their significance as the primary natural sources of this complex alkaloid.

Table 1: Botanical Sources of this compound This table is interactive. You can sort and filter the data.

| Botanical Name | Common Name(s) | Geographic Region(s) | Plant Part(s) Used for Isolation |

| Delphinium brownii | Brown's Larkspur | North America | Seeds |

| Delphinium elatum | Tall Larkspur, Alpine Delphinium | Europe, Asia | Seeds |

| Delphinium nuttallianum | Nuttall's Larkspur, Low Larkspur | Western North America | Whole Plant |

| Delphinium ajacis (Consolida ambigua) | Rocket Larkspur, Garden Larkspur | Europe, Commercial Cultivars | Seeds |

| Delphinium barbeyi | Tall Larkspur | Western United States | Whole Plant |

| Delphinium grandiflorum | Siberian Larkspur | Siberia, Asia | General (Roots) |

| Delphinium malabaricum | Malabar Larkspur | India | Rhizome (Roots) |

Advanced Methodologies for Extraction and Purification of this compound

The extraction and purification of this compound from plant material involve multi-step processes designed to isolate the alkaloid from a complex mixture of other plant constituents. A common starting material is dried and ground plant matter, often the seeds or entire aerial parts of the plant. wikipedia.orgacs.orgresearchgate.net

A conventional extraction method begins with treating the dried, powdered plant material with a 10% solution of acetic acid in ethanol. researchgate.net After a period of soaking, the mixture is filtered, and the extract is concentrated. The pH of the concentrated extract is then raised by the dropwise addition of concentrated ammonium (B1175870) hydroxide, which causes the alkaloids to precipitate out of the solution. researchgate.net The collected precipitate, or crude base, can also be obtained by extraction from an aqueous solution using an organic solvent like chloroform. acs.org

Further purification of the crude alkaloid mixture is achieved through advanced chromatographic techniques.

Column Chromatography: Long-column chromatography is a foundational method used for the initial separation of MLA from other alkaloids and impurities. aphios.com

Thin-Layer Chromatography (TLC): Preparative TLC can be used to isolate individual alkaloids from the crude extract. For analytical purposes, TLC plates sprayed with Dragendorff's reagent are used to visualize the alkaloid spots. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is a critical technique for both the purification and quantification of MLA. A highly effective method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column (such as a Micropak MCH-5). acs.org The separation is performed isocratically with a mobile phase consisting of an acetonitrile (B52724) and aqueous orthophosphoric acid solution containing an ion-pairing agent like sodium hexanesulfonate. acs.org Detection is typically performed using a UV detector set at a low wavelength, such as 210 nm. acs.org

For stability and ease of handling, the purified MLA free base, which is an amorphous solid, is often converted into a crystalline salt. wikipedia.org The citrate (B86180) salt is the most common form available commercially and is soluble in water. aphios.comtocris.com

Biosynthetic Pathways and Precursors of Norditerpenoid Alkaloids

This compound belongs to the C19-norditerpenoid alkaloid family, a class of structurally complex metabolites. wikipedia.org The "nor-" designation indicates that a carbon atom has been lost from the original 20-carbon diterpenoid skeleton during its formation. wikipedia.org The biosynthesis of these alkaloids is intricate and begins with the universal terpenoid biosynthesis pathway. wikipedia.org

Recent research combining transcriptomics and co-expression analysis in Delphinium grandiflorum and Aconitum plicatum has begun to identify the specific enzymes that catalyze the initial steps of the pathway. nih.govbiorxiv.org The formation of the diterpenoid alkaloid scaffold involves the synthesis of a diterpene skeleton, which is then modified through nitrogen incorporation and a series of subsequent reactions. biorxiv.org

Key steps and components in the early biosynthetic pathway include:

Diterpene Scaffold Formation: The process is initiated by a pair of terpene synthases that construct the foundational carbon skeleton. nih.gov

Oxidative Modifications: A series of cytochrome P450 enzymes (CYPs) then modify the diterpene structure. nih.gov Research has identified three specific CYPs that are active in this stage of the pathway. nih.govbiorxiv.org

Nitrogen Incorporation: A crucial step in forming an alkaloid is the incorporation of a nitrogen atom. This is accomplished by a reductase enzyme. nih.gov Isotopic labeling studies have shown that for the majority of diterpenoid alkaloids in Delphinium, the preferred nitrogen source is ethanolamine, which is likely derived from the decarboxylation of the amino acid serine. nih.govbiorxiv.org

Further Modifications: Following nitrogen incorporation, the molecule undergoes extensive tailoring by various enzymes, including oxygenases, acyltransferases, and methyltransferases, to produce the vast array of norditerpenoid alkaloids found in nature, including this compound. biorxiv.org

Table 2: Key Enzymes in the Early Biosynthesis of Diterpenoid Alkaloids in Delphinium

| Enzyme Class | Function | Reference |

|---|---|---|

| Terpene Synthases (TPS) | Formation of the initial diterpene carbon scaffold | nih.gov |

| Cytochromes P450 (CYP) | Oxidative modification of the diterpene structure | nih.govbiorxiv.org |

The complex ester side chain of MLA, which is based on anthranilic acid and methylsuccinic acid, is attached in later, highly specific steps of the biosynthetic pathway. wikipedia.orgacs.org The complete, step-by-step synthesis of this compound within the plant remains an active area of scientific investigation.

Pharmacological Profile and Molecular Mechanisms of Methyllycaconitine

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Methyllycaconitine (MLA) is a norditerpenoid alkaloid that has become a critical pharmacological tool for its interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine (ACh). acs.orgnih.gov These receptors are pentameric structures composed of various subunits (e.g., α1-α10, β1-β4), which assemble into a diverse array of receptor subtypes with distinct pharmacological properties. acs.orgnih.gov MLA's significance lies in its potent and selective antagonism of specific nAChR subtypes.

This compound is most renowned for its high affinity and potent selective antagonism of the homomeric α7 nAChR subtype. nih.govnih.gov The α7 nAChR, which is composed of five α7 subunits, is widely expressed in the central nervous system, particularly in regions like the hippocampus and hypothalamus, and plays a role in various cognitive functions. nih.govnih.gov

Research has consistently demonstrated MLA's potent blocking action on these receptors. It is recognized as one of the most potent non-proteinaceous ligands selective for α-bungarotoxin-sensitive neuronal nAChRs, which are primarily of the α7 type. nih.gov Studies have quantified this high-affinity interaction, reporting an inhibitory constant (Kᵢ) of approximately 1.4 nM for α7-containing neuronal nicotinic receptors. In functional assays using human α7 nAChRs expressed in Xenopus oocytes, MLA exhibits a half-maximal inhibitory concentration (IC₅₀) of about 2 nM. acs.orgnih.gov Further binding studies have shown that MLA displaces ¹²⁵I-α-bungarotoxin from α7 receptors with a Kᵢ value of around 10 nM. wikipedia.org This high affinity makes MLA an invaluable probe for isolating and studying the function of α7 nAChRs. wikipedia.org

While highly selective for the α7 subtype, MLA is not entirely exclusive in its action and demonstrates modulatory effects on other nAChR subtypes, albeit generally at higher concentrations. wikipedia.org Its interaction with these other receptors is responsible for some of its toxicological effects, such as livestock poisoning, which is attributed to its action on muscle-type nAChRs at the neuromuscular junction. acs.orgnih.gov

Muscle nAChR (α1-containing): MLA blocks neuromuscular transmission by acting on the nAChRs expressed in skeletal muscle, which typically have a subunit composition of (α1)₂β1δε. wikipedia.org However, its affinity for these receptors is significantly lower than for α7. The Kᵢ for MLA at nAChRs extracted from human muscle is approximately 8 µM (8,000 nM). wikipedia.org

Neuronal α3β2 and α4β2 nAChRs: MLA demonstrates antagonist activity at heteromeric neuronal nAChRs. Studies on nAChRs from avian DNA expressed in Xenopus oocytes found that MLA had an IC₅₀ of approximately 80 nM for the α3β2 subtype and around 700 nM for the α4β2 subtype. wikipedia.org Other reports indicate that MLA begins to interact with α4β2 receptors at concentrations greater than 40 nM.

Neuronal α6β2 nAChRs: MLA also interacts with nAChRs containing the α6 subunit. It has been shown to be a potent antagonist of α-conotoxin-MII-sensitive presynaptic nAChRs in the rat striatum, which are thought to have a complex subunit composition including α6β2 (speculated as α3/α6β2β3*). nih.gov In these studies, MLA inhibited dopamine (B1211576) release with a Kᵢ value of 33 nM, indicating a relatively high affinity for this specific subtype, and cautioning against the assumption of absolute α7 selectivity, especially in the basal ganglia. nih.gov

Table 1: Inhibitory Potency of this compound at Various nAChR Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Species/System | Potency Metric | Value | Reference |

|---|---|---|---|---|

| α7 | Human (expressed in oocytes) | IC₅₀ | ~2 nM | nih.gov, acs.org |

| α7 | Rat Brain | Kᵢ | 1.4 nM | |

| α7 | Human (K28 cell line) | Kᵢ | ~10 nM | wikipedia.org |

| α-CTx-MII sensitive (α3/α6β2β3*) | Rat Striatum | Kᵢ | 33 nM | nih.gov |

| α3β2 | Avian (expressed in oocytes) | IC₅₀ | ~80 nM | wikipedia.org |

| α4β2 | Avian (expressed in oocytes) | IC₅₀ | ~700 nM | wikipedia.org |

| Muscle (α1-containing) | Human Muscle | Kᵢ | ~8,000 nM (8 µM) | wikipedia.org |

Ligand Binding Dynamics and Receptor Occupancy Studies

The high affinity of MLA for the α7 nAChR has enabled its use as a radiolabeled ligand to directly study receptor binding dynamics. nih.gov The tritiated form of MLA, [³H]MLA, has been characterized as a valuable tool for labeling α7-type receptors, offering advantages over the more traditional radiolabeled α-bungarotoxin due to its rapid kinetics. nih.gov

Binding studies using [³H]MLA on rat brain membranes reveal a high-affinity binding site with a dissociation constant (Kd) of 1.86 nM. nih.gov The binding kinetics are characterized by a rapid association (half-life t₁/₂ = 2.3 minutes) and a moderately rapid dissociation (half-life t₁/₂ = 12.6 minutes). nih.gov This kinetic profile allows for rapid and accurate equilibrium binding assays. nih.gov

Competition binding assays confirm the nicotinic pharmacology of the [³H]MLA binding site. The snake venom toxins α-bungarotoxin and α-cobratoxin, which are known α7 antagonists, displace [³H]MLA with high affinity (Kᵢ = 1.8 nM and 5.5 nM, respectively). nih.gov In contrast, the natural agonist nicotine (B1678760) is significantly less potent, with a Kᵢ of 6.1 µM. nih.gov Receptor occupancy studies show a high density of [³H]MLA binding sites in the hippocampus and hypothalamus, and a low density in the striatum and cerebellum, mirroring the known distribution of α7 nAChRs. nih.gov

Electrophysiological Characterization of this compound's Receptor Modulation

Electrophysiological studies, such as whole-cell patch-clamp and voltage-clamp recordings, provide direct functional evidence of MLA's antagonistic effects on nAChRs. These techniques measure the flow of ions through the receptor's channel in response to agonist application.

In experiments using Xenopus oocytes heterologously expressing human α7 nAChRs, the application of acetylcholine (ACh) evokes a robust inward current. acs.orgnih.gov Co-application or pre-application of MLA potently inhibits this ACh-evoked current. acs.orgnih.gov For example, 1 nM of MLA can reduce the response to an EC₅₀ concentration of ACh to just 3.4% of the normal response. ucl.ac.uk

Studies at the mouse neuromuscular junction have identified an MLA-sensitive nAChR that mediates a slow calcium signal. nih.gov Local application of ACh elicits this slow, non-contractile Ca²⁺ signal, which is concentration-dependently blocked by MLA in the nanomolar to low micromolar range. nih.gov This indicates that MLA blocks Ca²⁺ entry through a postsynaptic, neuronal-type nAChR located at the motor endplate. nih.gov

Interestingly, a paradoxical effect has been observed at very low concentrations. One study found that picomolar concentrations of MLA could significantly potentiate α7 nAChR responses in electrophysiological experiments, suggesting a more complex modulatory role than simple antagonism. nih.gov Nevertheless, at concentrations typically used to study nAChRs (nanomolar range and higher), its action is overwhelmingly antagonistic. nih.gov

Functional Consequences on Synaptic Transmission and Neuromuscular Junctions

The molecular antagonism of nAChRs by MLA translates into significant functional consequences at the level of synapses and neuromuscular junctions. At the neuromuscular junction, MLA's action resembles that of the classic neuromuscular blocker d-tubocurarine. wikipedia.org It blocks neuromuscular transmission in skeletal muscle, leading to a reduction in muscle contraction in response to nerve stimulation. wikipedia.org This is achieved by inhibiting postsynaptic action potentials and reducing the amplitude of miniature end-plate potentials (mEPPs), which are the small depolarizations caused by the spontaneous release of a single quantum of acetylcholine. wikipedia.org

At central synapses, nAChRs are located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they mediate rapid synaptic transmission. acs.orgnih.gov By blocking these receptors, MLA can alter synaptic function. For example, studies on rat phrenic nerve-hemidiaphragm preparations have shown that MLA can increase the evoked release of acetylcholine at low stimulation frequencies. nih.gov This is thought to occur by MLA blocking presynaptic nAChRs that normally act as autoreceptors, providing negative feedback to inhibit further ACh release. nih.gov In the hippocampus, where α7 nAChRs are abundant, MLA administration has been shown to increase the efflux of the excitatory neurotransmitter glutamate (B1630785), which can have downstream effects on synaptic plasticity, such as long-term potentiation (LTP). nih.gov

Structure Activity Relationship Sar Studies of Methyllycaconitine and Its Analogues

Identification of Key Structural Moieties Governing nAChR Affinity and Potency.

SAR studies have pinpointed several critical structural components of the methyllycaconitine molecule that are essential for its potent antagonist activity at nicotinic acetylcholine (B1216132) receptors. These include the ester side-chain at C-18, the N-side-chain on the piperidine (B6355638) ring, and substituents at various carbon positions within the core structure.

The ester side-chain at the C-18 position is a crucial determinant of this compound's high affinity for nAChRs. acs.org Specifically, the N-(2-carboxyphenyl)-methylsuccinamido-ester, a relatively rare natural product moiety, is vital for its biological activity. wikipedia.org The importance of this ester group is underscored by the dramatic loss of activity upon its modification. For instance, the conversion of the ester side-chain in MLA to neopentyl alcohol lycoctonine (B1675730) results in a 1000-fold decrease in activity. nih.govacs.org This highlights the critical role of the entire ester side-chain in the interaction with the receptor.

Furthermore, the structural integrity of the anthranilate portion of the side-chain is significant. The presence of the methylsuccinimido anthranilic acid ester group at the C-18 position is a key feature contributing to the high toxicity of related alkaloids like nudicauline (B52) and 14-deacetylnudicauline (B53340). acs.org Even minor modifications, such as the removal of the methyl group from the methylsuccinimido ring, as seen in the alkaloid lycaconitine, can lead to a significant reduction in affinity for α7 receptors by approximately 20-fold. wikipedia.org

In the synthesis of simplified analogues, the attachment of different side-chains, including the 2-methylsuccinimido benzoate (B1203000) ester, has been explored to understand their contribution to antagonist activity. nih.gov While these simplified analogues show some antagonist effects, they have not yet achieved the potency of the natural MLA, indicating that the complex interplay of the entire side-chain with the core structure is finely tuned for optimal receptor binding. nih.govnih.gov

The side-chain attached to the nitrogen atom of the piperidine ring (E-ring) significantly influences the interaction of this compound and its analogues with nAChRs. nih.govacs.org A variety of analogues with different N-side-chains, such as methyl, ethyl, n-butyl, 2-phenylethyl, 3-phenylpropyl, and benzyl (B1604629), have been synthesized and evaluated to probe the impact of this region on receptor affinity and antagonist activity. nih.gov

Studies on simplified AE-bicyclic analogues have revealed that bulkier N-side-chains containing a phenyl moiety generally enhance antagonist activity at human α7 nAChRs compared to smaller alkyl side-chains. nih.govacs.org For instance, the antagonist activity of these analogues at the human α7 nAChR follows the general order: benzyl > 4-phenylbutyl > 2-phenylethyl > 3-phenylpropyl > methyl > ethyl. nih.gov This suggests that hydrophobic interactions play a crucial role in the binding of this part of the molecule to the receptor.

Interestingly, the optimal N-side-chain can vary depending on the nAChR subtype. For example, in studies on bovine adrenal α3β4 nAChRs, the analogue with a 3-phenylpropyl N-side-chain was found to be the most effective antagonist. nih.gov However, even the most potent of these simplified analogues are still significantly less active than MLA itself, indicating that while the N-side-chain is important, it is the combination of all structural features of MLA that leads to its high potency. nih.gov

The substituent at the C14 position of the this compound scaffold plays a determinative role in the potency and potentially the mechanism of nAChR blockade. acs.org The reduced toxicity of the related alkaloid barbinine, which differs in its C14 functionality, demonstrates the importance of this position. acs.org This suggests that the nature of the substituent at C14 directly influences the interaction of the alkaloid with the nAChR at neuromuscular junctions. acs.org

Design and Synthesis of this compound Analogues for SAR Elucidation.

A significant strategy in the exploration of this compound's SAR has been the synthesis and evaluation of simplified AE-bicyclic analogues. nih.govresearchgate.net These analogues retain the piperidine E-ring and the A-ring of the original molecule, providing a simplified yet relevant scaffold for investigation. nih.gov The synthesis of these AE-bicyclic cores is typically achieved through a classical double Mannich reaction, which allows for the introduction of various N-side-chains. nih.govacs.org

The antagonist effects of these synthetic analogues have been examined on human α7 nAChRs. nih.govnih.gov While these simpler molecules do exhibit antagonist activity, they are less potent than the parent compound, this compound. nih.govnih.gov For example, the most efficacious of a series of AE-bicyclic analogues reduced the response of α7 nAChRs to acetylcholine to 53.2 ± 1.9%, whereas MLA reduced the response to 3.4 ± 0.2%. nih.govnih.govacs.org This demonstrates that while the AE-bicyclic system is a viable starting point for developing nAChR antagonists, further optimization is necessary to achieve the high potency of MLA. nih.govnih.gov

Table 1: Antagonist Activity of Selected AE-Bicyclic Analogues of this compound on Human α7 nAChRs

| Analogue | N-Side-Chain | Ester Side-Chain | % Agonist Response (1 nM Analogue) |

|---|---|---|---|

| 14 | Methyl | (S)-2-methylsuccinimido benzoate | ~70% |

| 15 | Ethyl | (S)-2-methylsuccinimido benzoate | ~80% |

| 16 | Benzyl | (S)-2-methylsuccinimido benzoate | 53.2 ± 1.9% |

| 17 | 2-Phenylethyl | (S)-2-methylsuccinimido benzoate | 64.3 ± 2.2% |

| 18 | 3-Phenylpropyl | (S)-2-methylsuccinimido benzoate | ~65% |

| 19 | 4-Phenylbutyl | (S)-2-methylsuccinimido benzoate | 56.7 ± 2.5% |

| 20 | Methyl | 2-acetamidobenzoic acid | ~75% |

| MLA | - | - | 3.4 ± 0.2% |

Data sourced from Qasem et al. (2023). nih.gov

A key aspect of the SAR studies on this compound analogues involves the systematic variation of the nitrogen and ester side-chains. nih.govnih.gov By synthesizing a series of compounds with different substitutions at these positions, researchers can probe the chemical space and identify features that optimize antagonist activity. nih.gov

The synthesis of these analogues typically involves the esterification of the AE-bicyclic core with various carboxylic acid side-chains. acs.org For example, the side-chains from both this compound (the (S)-2-methylsuccinimido benzoate ester) and another norditerpenoid alkaloid, lappaconitine (B608462) (2-acetamidobenzoic acid), have been attached to the simplified core. nih.govacs.org

The pharmacological evaluation of these systematically varied analogues has shown that there is little advantage to the (S)-2-methylsuccinimido benzoate ester side-chain over the 2-acetamidobenzoic acid side-chain in the context of the simplified AE-bicyclic system. nih.govscienceopen.com However, the variation of the N-side-chain has a more pronounced effect, with bulkier, more hydrophobic groups generally leading to greater antagonist activity. nih.govacs.org These findings underscore the importance of a multi-pronged approach to analogue design, where both the core scaffold and its peripheral substituents are systematically modified to achieve the desired pharmacological profile. nih.gov

Stereochemical Considerations in this compound-Receptor Binding

The three-dimensional arrangement of atoms in this compound (MLA) and its analogues is a critical determinant of their binding affinity and selectivity for nicotinic acetylcholine receptors (nAChRs). The complex and rigid polycyclic structure of MLA presents several chiral centers, and the specific configuration of these centers, along with the conformation of its various ring systems, dictates the precise interactions with the amino acid residues within the receptor's binding pocket.

Early structural elucidation of MLA faced challenges, and the stereochemistry of the methoxy (B1213986) group at the C-1 position was revised from the initially proposed β-configuration to the correct α-configuration in the early 1980s. researchgate.net Any representation of the MLA structure prior to this correction would show an incorrect stereochemistry at this position. researchgate.net This highlights the subtlety and importance of correct stereochemical assignment in understanding its biological activity.

The conformation of the E ring, which is an N-ethylpiperidine moiety, is considered optimal for receptor binding when it adopts a chair conformation. nih.gov This specific spatial arrangement allows for favorable interactions, such as edge-to-face stacking with aromatic residues like tryptophan (Trp147) in the acetylcholine-binding protein (AChBP), a homologue of the nAChR ligand-binding domain. nih.gov

Furthermore, the stereochemistry of substituents on the core scaffold has been shown to be crucial. In the synthesis of simplified AE-bicyclic analogues of MLA, the stereochemistry of a hydroxyl group at position 9 was determined to be axial. wikipedia.org This specific orientation is a key feature of these synthetic analogues.

The significance of the stereochemistry extends to the various side chains of the MLA molecule. The N-(2-carboxyphenyl)-methylsuccinamido-ester side chain is a complex and relatively rare feature among natural products. researchgate.net Studies on analogues have shown that modifications to this part of the molecule can significantly impact binding. For instance, the removal of the methyl group from the methylsuccinimido-ring, as seen in the related alkaloid lycaconitine, leads to a 20-fold reduction in affinity for α7 nAChRs, while its affinity for α4β2 receptors remains largely unchanged. researchgate.net This demonstrates a subtype-specific stereochemical requirement for the methyl group.

Computational modeling and the development of 3D quantitative structure-activity relationship (QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have further underscored the importance of the three-dimensional structure of MLA analogues for their interaction with nAChRs. nih.gov These models provide insights into the molecular interactions and have been used to create pharmacophore models that visualize the essential binding requirements. nih.gov

The binding affinity of this compound and its analogues varies significantly with their structural and stereochemical features. The following table summarizes the binding data for MLA and some of its analogues at different nAChR subtypes.

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) / Inhibitory Concentration (IC50) |

| This compound (MLA) | α7 (human K28 cell line) | Ki: ~1 x 10-8 M |

| This compound (MLA) | α3β2 (avian) | IC50: ~8 x 10-8 M |

| This compound (MLA) | α4β2 (avian) | IC50: ~7 x 10-7 M |

| This compound (MLA) | α7 (rat brain) | IC50: 7.6 nM |

| Azatricyclic anthranilate ester 2 | α7, α4β2, α3β4 (rat) | IC50 range: 2.3–26.6 μM |

| Bicyclic and Tricyclic Analogues | various nAChRs | - |

| Analogue 16 (AE-bicyclic with benzyl N-side-chain) | α7 (human) | Reduced agonist response to 53.2 ± 1.9% |

| Elatine | α7 (rat brain) | IC50: 6.1 nM |

| Nudicauline | α7 (rat brain) | IC50: 1.7 nM |

Data sourced from multiple studies. researchgate.netnih.govwikipedia.orgacs.orgnih.gov

Neurobiological and Cognitive Research Investigations of Methyllycaconitine

Modulation of Cognitive Functions

The α7 nAChRs are critically involved in cognitive functions such as attention and memory. nih.gov Research using methyllycaconitine has been instrumental in elucidating the specific contributions of these receptors to different facets of cognition.

Effects on Memory Acquisition and Consolidation Processes in Preclinical Models

Studies in preclinical models have revealed a nuanced role for α7 nAChRs in the formation and stabilization of memories, with this compound demonstrating differential effects on memory acquisition versus consolidation.

In a conditioned place preference (CPP) model in rats, the infusion of this compound into the medial prefrontal cortex (mPFC) was found to impair the acquisition of cocaine-associated memories. nih.gov However, it did not affect the consolidation of these memories. nih.gov This suggests that the activation of α7 nAChRs in the mPFC is necessary for the initial learning phase of associating environmental cues with a reward, but not for the subsequent stabilization of that memory trace. nih.gov

Conversely, other research has shown that low doses of this compound can actually improve memory acquisition processes in rats, while still having no effect on memory consolidation. researchgate.net This finding suggests a complex, possibly dose-dependent, modulatory role of α7 nAChR antagonism on memory acquisition. In an inhibitory avoidance task, intra-hippocampal administration of this compound immediately after a retention test impaired memory retention 24 hours later, suggesting an effect on memory reconsolidation. conicet.gov.ar

| Preclinical Model | Effect of this compound on Memory Acquisition | Effect of this compound on Memory Consolidation | Key Finding |

| Cocaine-induced Conditioned Place Preference (Rat) nih.gov | Impaired | No effect | α7 nAChRs in the mPFC are necessary for the acquisition of cocaine-associated memories. |

| Object Recognition Task (Rat) researchgate.net | Improved (at low doses) | No effect | Low-level antagonism of α7nAChRs may enhance memory acquisition. |

| Inhibitory Avoidance Task (Mouse) conicet.gov.ar | Not directly tested | Impaired reconsolidation | Hippocampal α7nAChRs are critical for the reconsolidation of established memories. |

Impact on Long-Term Potentiation (LTP) and Synaptic Plasticity in Hippocampal Circuits

Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism widely considered to underlie learning and memory. researchgate.netnih.govnih.govyoutube.com The hippocampus is a key brain region for these processes. nih.gov Investigations using this compound have explored the involvement of α7 nAChRs in hippocampal synaptic plasticity.

Research has demonstrated that the administration of low concentrations of this compound before the induction of LTP in the hippocampus can result in a longer-lasting potentiation. researchgate.net This suggests that a certain level of α7 nAChR antagonism can enhance synaptic plasticity. In contrast, another study reported that a higher dose of this compound had a significant, albeit depressive, effect on LTP in the rat hippocampal CA1 region in vivo. researchgate.net These findings point towards a dose-dependent influence of this compound on the modulation of LTP.

| Study Focus | This compound Concentration/Dose | Effect on LTP | Implication for Synaptic Plasticity |

| Hippocampal Plasticity researchgate.net | Low concentrations | Produced longer-lasting potentiation | Partial antagonism of α7nAChRs may enhance synaptic plasticity. |

| In vivo LTP in Hippocampal CA1 Region researchgate.net | 5 mg/kg (i.p.) | Significant depressive effect | Higher levels of α7nAChR antagonism may impair synaptic plasticity. |

Characterization of this compound-Induced Cognitive Deficits in Animal Models (e.g., T-maze alternation)

Due to its ability to antagonize α7 nAChRs, which are implicated in the pathophysiology of Alzheimer's disease, this compound is utilized to create animal models of cognitive impairment. neurofit.com These models are valuable for screening potential therapeutic compounds.

One such model involves the T-maze continuous alternation task (T-CAT), which assesses spatial working memory in rodents. neurofit.comnih.govnih.gov The natural tendency of rodents to alternate between the arms of the maze relies on their ability to remember the most recently visited arm. neurofit.comnih.gov Administration of this compound can induce a cognitive deficit, observed as a reduction in the percentage of spontaneous alternations. neurofit.comneurofit.com This this compound-induced deficit in the T-maze task can then be used to test the efficacy of cognitive-enhancing drugs, such as donepezil (B133215) and memantine, which have been shown to reverse the impairment. neurofit.com

| Animal Model | Behavioral Task | Effect of this compound | Application |

| Mouse neurofit.comneurofit.com | T-Maze Continuous Alternation Task (T-CAT) | Induces a cognitive deficit (reduced alternation) | Screening for cognitive-enhancing compounds for conditions like Alzheimer's disease. |

Neurotransmitter System Interactions

The cognitive effects of this compound are mediated through its interactions with various neurotransmitter systems, primarily by blocking α7 nicotinic acetylcholine (B1216132) receptors.

Influence on Hippocampal Glutamate (B1630785) Efflux and Related Neural Activity

Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity and memory. youtube.com Research has shown a direct link between this compound administration and hippocampal glutamate levels.

Microdialysis studies in rats have revealed that the administration of this compound significantly increases the efflux of glutamate in the hippocampus. researchgate.net This elevation in extracellular glutamate is thought to be related to the observed effects of this compound on memory processes and synaptic plasticity. researchgate.net

Interactions with Central Cholinergic and Other Neurotransmitter Systems

This compound's primary mechanism of action is the blockade of α7 nAChRs, a key component of the central cholinergic system. nih.govmedicalnewstoday.com However, its effects are not limited to this interaction.

Studies have shown that this compound can also influence other neurotransmitter systems. For instance, in the dorsal hippocampus, this compound blocks the anxiogenic effect of nicotine (B1678760) and the associated release of serotonin (B10506) (5-HT). nih.gov This suggests an interaction between the cholinergic and serotonergic systems mediated by α7 nAChRs in this brain region. nih.gov

Furthermore, while it is highly selective for α7 nAChRs, some evidence suggests that this compound can also interact with other nAChR subtypes. nih.gov For example, it has been shown to inhibit dopamine (B1211576) release in the rat striatum by acting on presynaptic nAChRs that are also sensitive to α-conotoxin-MII, which are thought to have a subunit composition of α3/α6β2β3*. nih.gov This indicates that the effects of this compound may, in some contexts, extend beyond the α7 nAChR subtype. nih.gov In a model of neuroinflammation, this compound, in combination with palonosetron, was shown to increase the hippocampal level of acetylcholine (ACh) that had been depleted. nih.gov

| Neurotransmitter System | Interaction with this compound | Brain Region | Observed Effect |

| Cholinergic nih.govmedicalnewstoday.comnih.gov | Antagonist at α7 nicotinic acetylcholine receptors. | Central Nervous System | Blocks the action of acetylcholine at these receptors. Can lead to increased ACh levels in a neuroinflammation model. |

| Glutamatergic researchgate.net | Increases glutamate efflux. | Hippocampus | Potentially underlies effects on memory and synaptic plasticity. |

| Serotonergic nih.gov | Blocks nicotine-induced 5-HT release. | Dorsal Hippocampus | Reverses nicotine-induced anxiety. |

| Dopaminergic nih.gov | Interacts with presynaptic nAChRs (α3/α6β2β3*). | Striatum | Inhibits nicotine-stimulated dopamine release. |

Role in Models of Neurological and Psychiatric Disorders

This compound (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), serves as a critical pharmacological tool in the investigation of various neurological and psychiatric conditions. nih.govresearchgate.net Its ability to specifically block α7 nAChR activity allows researchers to probe the role of this receptor subtype in disease pathophysiology and to evaluate novel therapeutic strategies.

A central pathological hallmark of Alzheimer's disease (AD) is the extracellular accumulation of amyloid-β (Aβ) peptides, which leads to neuronal damage and cognitive decline. nih.govresearchgate.net The α7 nAChR has been implicated in mediating the neurotoxic effects of Aβ. researchgate.net Research utilizing human neuroblastoma SH-SY5Y cells has demonstrated that the Aβ₂₅₋₃₅ fragment induces cytotoxicity and reduces cell viability. nih.govnih.gov

Studies have shown that pretreatment with this compound can significantly protect against this Aβ-induced cytotoxicity. researchgate.netacs.org In experimental settings, while Aβ₂₅₋₃₅ exposure leads to a marked decrease in the viability of SH-SY5Y cells, the presence of MLA inhibits this effect, preserving cell health. nih.govnih.gov This protective action underscores the involvement of the α7 nAChR in the cell death cascade initiated by Aβ peptides and positions MLA as a key compound for studying these mechanisms. nih.gov

Table 1: Effect of this compound (MLA) on Amyloid-β (Aβ₂₅₋₃₅)-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment Group | Effect on Cell Viability | Protective Efficacy of MLA |

| Control (Untreated) | Normal cell viability | N/A |

| Aβ₂₅₋₃₅ alone | Significantly decreased cell viability | N/A |

| MLA + Aβ₂₅₋₃₅ | Inhibition of Aβ-induced decrease in cell viability | Significant neuroprotection observed |

| MLA alone | No significant effect on cell viability | N/A |

| Source: Zheng et al., 2014. nih.govresearchgate.net |

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and it acts as a key negative regulator of autophagy. nih.govnih.gov

Research has revealed that exposure of neuronal cells to amyloid-β peptides can trigger an increase in autophagy. nih.gov Specifically, treatment with Aβ₂₅₋₃₅ increases the levels of LC3-II and the formation of autophagosomes, which are markers of autophagy, in SH-SY5Y cells. nih.gov The neuroprotective effect of this compound against Aβ cytotoxicity is linked to its ability to inhibit this Aβ-induced autophagy. nih.govacs.org It is suggested that MLA exerts this inhibitory effect on autophagy through the modulation of the mTOR signaling pathway. nih.govresearchgate.net This indicates that the α7 nAChR is involved in a complex interplay between Aβ toxicity, autophagic processes, and mTOR-dependent cell regulation.

Neuroinflammation, largely mediated by microglia—the resident immune cells of the central nervous system—is a critical component of neurodegenerative diseases. nih.govresearchgate.net Microglia can exist in different functional states, or phenotypes, broadly categorized as the pro-inflammatory M1 type and the anti-inflammatory, tissue-repairing M2 type. nih.govnih.gov Modulating the microglial phenotype from M1 to M2 is considered a promising therapeutic strategy. nih.gov

In a rat model of sporadic Alzheimer's disease, a combination treatment including this compound was shown to shift the microglial balance from the pathological M1 phenotype towards the protective M2 phenotype in the hippocampus. This shift was evidenced by decreased expression of M1 markers and enhanced levels of M2-related parameters. Furthermore, in studies of ischemic stroke, MLA has been used as a selective α7 nAChR antagonist to confirm that the receptor's activation is necessary for reducing pro-inflammatory M1 macrophages. These findings highlight the role of the α7 nAChR in modulating microglial activity and neuroinflammation, with MLA serving as an essential tool for elucidating these pathways.

The α7 nAChR is a subject of intense investigation in several psychiatric disorders due to evidence of its diminished expression and function in conditions like schizophrenia.

Schizophrenia: By administering MLA to mice, researchers can create an animal model that mimics the α7 nAChR deficiency observed in schizophrenia. These MLA-treated mice exhibit significant behavioral changes, including alterations in rearing, sniffing, climbing, and locomotion. This pharmacological model is valuable for developing screening paradigms to test the efficacy of potential therapeutic agents, such as α7 nAChR agonists, aimed at treating the cognitive and psychopathological symptoms of schizophrenia.

Depression: The α7 nAChR is also a target for antidepressant research. Studies using the mouse forced swim test and tail suspension test, common models for screening antidepressant-like effects, have shown that MLA produces antidepressant-like activity. researchgate.netacs.org This effect is not due to general motor stimulation and points to the involvement of central α7 nAChRs in mood regulation. researchgate.net The findings suggest that antagonism of this receptor could be a viable strategy for developing new antidepressant therapies. researchgate.net

Post-Traumatic Stress Disorder (PTSD): The α7 nAChR is implicated in the complex mechanisms of PTSD, particularly in the comorbidity of chronic pain. nih.gov In a rat model of PTSD using single prolonged stress (SPS), the stress exposure induced persistent mechanical allodynia. nih.gov The administration of an α7 nAChR agonist was found to alleviate this pain. nih.gov This beneficial effect was completely blocked by pretreatment with MLA, confirming that the anti-hyperalgesic effect was mediated through the α7 nAChR and involved the suppression of spinal glial activation. nih.gov

Psychostimulants such as 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine (METH) can induce neurotoxic effects, particularly on monoamine systems. Research indicates that the α7 nAChR plays a key role in mediating this toxicity.

In mouse models, MLA has been shown to significantly prevent MDMA-induced neurotoxicity in dopaminergic neurons without affecting the hyperthermia caused by the drug. MLA also prevented the glial activation associated with MDMA exposure. In vitro experiments revealed that MDMA induces the generation of reactive oxygen species (ROS), a process that is prevented by MLA. Similarly, MLA attenuates the depletion of dopamine neuron terminals induced by METH. nih.gov These findings demonstrate that antagonism of the α7 nAChR with MLA can protect against the neurotoxic damage caused by certain psychostimulants.

Table 2: Effect of this compound (MLA) on MDMA-Induced Neurotoxicity in Mice

| Parameter | MDMA Treatment | MLA + MDMA Treatment |

| Dopaminergic Neurotoxicity | Present | Significantly prevented |

| Glial Activation | Present | Fully prevented |

| Inhibition of Dopamine (DA) Uptake | ~73% inhibition | Reduced to ~11% inhibition |

| Intrasynaptosomal ROS Generation | Increased | Prevented |

| Source: Camarasa et al., 2010. |

Neurogenesis and Neuroprotective Studies

The α7 nAChR is involved in processes of neuroprotection and neurogenesis, and MLA is a fundamental tool for confirming the receptor's role in these mechanisms. Studies often use MLA to block the effects of α7 nAChR agonists, thereby demonstrating that the observed effects are indeed mediated by this specific receptor.

For instance, in an ex vivo model of cerebral ischemia, the neuroprotective effects of the endogenous neurotransmitter choline (B1196258) were significantly augmented by a positive allosteric modulator (PAM) of the α7 nAChR. This protective effect, which delayed neuronal injury, was completely blocked by the application of MLA, confirming that the neuroprotection was dependent on the activation of α7 nAChRs.

Similarly, research on retinal regeneration has utilized MLA to investigate the pathways of neurogenesis. In a study on blast-exposed mouse retinas, the α7 nAChR agonist PNU-282987 was shown to induce neurogenesis. The administration of MLA inhibited this regenerative effect, providing evidence that the neurogenesis prompted by PNU-282987 is mediated specifically through the α7 nAChR.

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression and Neural Regeneration

Research into the effects of this compound (MLA) on neurotrophic factors and regenerative processes has revealed a nuanced role, primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR). While direct studies on MLA's impact on Brain-Derived Neurotrophic Factor (BDNF) are limited, the broader investigation into α7 nAChR antagonists provides significant insights.

Studies have indicated that the antagonism of α7 nAChRs can influence the expression of BDNF. For instance, in a model of perioperative neurocognitive disorders in aged mice, the administration of an α7 nAChR antagonist was found to promote the reduction of BDNF in the hippocampus. frontiersin.org This suggests that by blocking the α7 nAChR, MLA could potentially lead to a decrease in BDNF levels, a critical factor for neuronal survival, differentiation, and synaptic plasticity. Furthermore, research using a rodent model of Alzheimer's disease demonstrated that the beneficial effects of a Ras GTPase inhibitor on spatial memory and synaptic plasticity, which included an increase in hippocampal BDNF concentration, were reversed by the antagonism of α7 nAChRs. conicet.gov.ar This finding further supports the concept that blockade of these receptors, as would occur with MLA administration, can negatively impact BDNF-related neuroprotective pathways.

In the context of neural regeneration, studies have shown that MLA can inhibit regenerative processes. In a study involving blast-exposed mouse retinas, MLA, as an antagonist to the α7 nAChR, was used to investigate the regenerative effects of an α7 nAChR agonist, PNU-282987. The results indicated that MLA inhibited the neurogenesis induced by the agonist, suggesting that the regenerative effect was indeed mediated through the α7 nAChR. This highlights MLA's potential to impede neural regeneration by blocking the signaling pathways associated with this receptor.

Protective Effects on Neuronal Cell Viability in Vitro

This compound has been the subject of in vitro studies to determine its effects on the viability of neuronal cells, particularly in the context of neurodegenerative disease models. Research has demonstrated that MLA can exert protective effects against certain types of cellular stressors.

A notable area of investigation has been its role in mitigating the cytotoxic effects of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. In studies utilizing the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neuronal research, MLA has shown a protective effect against Aβ-induced cytotoxicity. Pretreatment with MLA was found to inhibit the decrease in cell viability caused by exposure to Aβ peptides. biorxiv.org This neuroprotective effect suggests that by antagonizing the α7 nAChR, MLA can interfere with the downstream signaling cascades initiated by Aβ that lead to cell death.

The viability of neuronal cells in these studies is typically assessed using quantitative methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. The data from such assays have provided concrete evidence of MLA's ability to preserve neuronal cell health in the face of neurotoxic insults.

Table 1: Summary of Research on this compound's Neurobiological Effects

| Area of Investigation | Model System | Key Findings | Citation |

|---|---|---|---|

| BDNF Expression | Aged Mice (Perioperative Neurocognitive Disorders Model) | Antagonism of α7 nAChR promoted reduction of hippocampal BDNF. | frontiersin.org |

| Neural Regeneration | Blast-Exposed Mouse Retinas | Inhibited PNU-282987-induced neurogenesis. | |

| Neuronal Cell Viability | Human Neuroblastoma SH-SY5Y Cells | Protected against amyloid-β induced cytotoxicity. | biorxiv.org |

Toxicological Mechanisms and Veterinary Significance of Methyllycaconitine

Mechanisms of Acute Toxicity: Focus on Neuromuscular Blockade and Respiratory Depression

Methyllycaconitine (MLA) exerts its acute toxicity primarily through its action as a potent antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govaphios.com The toxicological mechanism is centered on the blockade of these receptors at the neuromuscular junction, which disrupts synaptic transmission and leads to paralysis. aphios.com The pharmacology of MLA is often compared to that of d-tubocurarine, a classic neuromuscular blocking agent. wikipedia.org

The primary site of action is the postsynaptic membrane of skeletal muscle, where MLA competes with the neurotransmitter acetylcholine (ACh). By binding to nAChRs, MLA prevents the ion channel from opening, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. oup.com This action results in muscle weakness and flaccid paralysis. canadiancattlemen.ca Research on the rat phrenic nerve-diaphragm preparation demonstrated that a 2 x 10⁻⁵M concentration of MLA caused a 50% reduction in the muscle's response to nerve stimulation. wikipedia.org

The paralysis of skeletal muscles extends to the diaphragm and other respiratory muscles. This neuromuscular blockade is the direct cause of respiratory depression, which can progress to complete respiratory arrest and is the ultimate cause of death in fatal poisonings. wikipedia.org Clinical signs observed in poisoned animals include labored breathing, which is a direct consequence of the developing paralysis of the respiratory musculature. nih.gov

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors

| Receptor Source | Binding Affinity (Ki) |

|---|---|

| α7 neuronal nAChR | 1.4 nM aphios.comtocris.comcaymanchem.com |

| Torpedo (electric ray) nAChRs | ~1 x 10⁻⁶M wikipedia.org |

| Human muscle nAChRs | ~8 x 10⁻⁶M wikipedia.org |

Contribution to Livestock Poisoning Syndromes (e.g., Larkspur Toxicosis)

This compound is identified as one of the principal toxins responsible for livestock poisoning from the ingestion of larkspur (Delphinium spp.), a condition commonly known as larkspur toxicosis. nih.govwikipedia.org These toxic plants are found on mountain rangelands in North America and can cause significant economic losses due to cattle deaths. canadiancattlemen.caoup.com Larkspur poisoning from certain species is estimated to kill 5% to 15% of cattle on some rangelands. nih.gov

Along with other related compounds like 14-deacetylnudicauline (B53340) and nudicauline (B52), MLA is classified as a highly toxic N-(methylsuccinimido) anthranoyllycoctonine (B54) (MSAL-type) alkaloid. nih.gov The presence of an ester function at the C-18 position in the molecule is a critical structural requirement for its high toxicity. nih.gov When cattle consume larkspur, particularly during the flowering and pod development stages when the plants are more palatable and still toxic, they ingest MLA. canadiancattlemen.ca

The clinical signs of larkspur toxicosis in cattle are direct manifestations of MLA's neuromuscular blocking activity. nih.gov Affected animals exhibit muscular weakness, staggering, labored breathing, and may collapse. nih.govcanadiancattlemen.ca In severe cases, the poisoning leads to respiratory paralysis and death. canadiancattlemen.ca

Analysis of Interspecies Variability in Physiological Responses to this compound

There is significant interspecies variability in the susceptibility to this compound toxicity. wikipedia.org Ruminants, in particular, show marked differences in their response. Sheep are notably less affected by larkspur consumption compared to cattle. canadiancattlemen.ca This difference in susceptibility is a key factor in rangeland management strategies, where sheep are sometimes used to graze larkspur-infested areas before cattle are introduced. nih.gov

The lethal dose (LD₅₀) of MLA highlights this variability among different species. While direct comparisons can be complex due to factors like route of administration and metabolism, parenteral administration studies provide clear evidence of differing sensitivity. wikipedia.org For instance, cattle are significantly more sensitive to MLA than sheep. wikipedia.org Other species also show varied responses; early research indicated that dogs were approximately 1.5 times more sensitive than cats and rabbits. wikipedia.org In mice, signs of poisoning include convulsions, which are not typically observed in cattle or sheep. wikipedia.org

Table 2: Comparative Acute Toxicity (LD₅₀) of this compound in Different Animal Species

| Species | LD₅₀ (mg/kg) |

|---|---|

| Cattle | ~2 mg/kg wikipedia.org |

| Rats | ~5 mg/kg wikipedia.org |

| Sheep | ~10 mg/kg wikipedia.org |

Investigations into Microbial Degradation and Detoxification Mechanisms in Ruminant Digestive Systems

The observed resistance of certain ruminants, such as sheep and wild herbivores, to larkspur poisoning has prompted investigations into detoxification mechanisms within their digestive systems. canadiancattlemen.camontana.edu Research suggests that microbial populations within the rumen play a crucial role in degrading toxic alkaloids like this compound. montana.edunih.gov This biodegradation is a key reason why some ruminants can graze on plants containing MLA without showing signs of toxicosis. montana.edu

A study evaluating the ruminal contents from various wild ruminant species in Montana found that most species possessed the ability to degrade MLA. montana.edu The degradation was determined to be primarily mediated by the microbial community, with ruminal fungi being particularly effective. montana.edu In this research, screening of 15 different fungal isolates from herbivorous hosts showed that all were capable of degrading MLA to some degree. montana.edu One fungal isolate, identified as Aestipasuomyces R5 from a wild sheep, demonstrated a remarkable ability to degrade 71% of the available MLA in an in vitro incubation. montana.edu

This capacity for microbial detoxification highlights a natural defense mechanism in adapted ruminants. nih.gov The process involves a consortium of microorganisms, as the complete degradation pathway may require enzymes from multiple species. nih.gov The ability of the rumen microbiome to neutralize toxic compounds is a significant area of research for developing strategies, such as probiotics, to protect susceptible livestock like cattle from plant poisonings. nih.gov

Analytical and Bioanalytical Methodologies for Methyllycaconitine Quantification

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Methyllycaconitine Detection

The detection and quantification of this compound rely heavily on advanced chromatographic techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominent methods employed for this purpose.

An early method for MLA analysis utilized ion suppression reverse-phase HPLC with UV absorbance detection at 270 nm. nih.gov This technique proved capable of detecting 280 ng of MLA on the column, providing a foundational method for its quantification. nih.gov However, for greater sensitivity and specificity, especially in complex biological samples, LC-MS/MS is the preferred method. nih.gov

A highly sensitive LC-MS/MS method has been developed for the quantification of MLA in rat plasma and brain tissue. nih.gov This technique uses a reversed-phase column with a gradient mobile phase. Detection is achieved through positive ion electrospray tandem mass spectrometry, operating in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition monitored for MLA is m/z 683→216. nih.gov This level of specificity allows for the accurate measurement of MLA even at very low concentrations, which is critical for pharmacokinetic studies. nih.gov

The table below summarizes the key parameters of the described LC-MS/MS method. nih.gov

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 683 |

| Product Ion (m/z) | 216 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Linear Dynamic Range | 0.5-250 ng/mL |

Optimization of Sample Preparation Protocols for Biological Matrices (e.g., Plasma, Brain Tissue)

Effective sample preparation is a critical step to ensure accurate quantification, as it involves extracting the analyte from the complex biological matrix and removing interfering substances like proteins and phospholipids. nih.govresearchgate.net The choice of method depends on the matrix and the required sensitivity of the assay.

For the analysis of MLA in plasma and brain tissue, a straightforward and efficient protein precipitation method has been successfully implemented. nih.gov In this protocol, acetonitrile (B52724) is used to precipitate proteins from the plasma or brain homogenate. nih.gov This technique is widely used due to its simplicity and effectiveness in removing the bulk of proteinaceous material that can interfere with chromatographic analysis and ionize poorly, causing a phenomenon known as the matrix effect. nih.govnih.gov

Other common sample preparation techniques that can be applied include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netresearchgate.net SPE, in particular, offers the advantage of providing cleaner extracts by using a sorbent material to selectively retain the analyte while washing away interferences. researchgate.net For brain tissue analysis specifically, techniques like cerebral microdialysis can be used for persistent sampling of the unbound drug concentration in the brain extracellular fluid. nih.gov

The optimization of these protocols involves ensuring high and reproducible recovery of the analyte. For the described protein precipitation method for MLA, acceptable accuracy was achieved, indicating efficient extraction from both plasma and brain tissue matrices. nih.gov

Method Validation Parameters for Accurate and Sensitive this compound Analysis

To ensure that an analytical method provides reliable, consistent, and accurate data, it must undergo a thorough validation process. pharmaguideline.comdemarcheiso17025.com The validation of the LC-MS/MS method for MLA quantification in rodent plasma and brain tissue assessed several key parameters according to established guidelines. nih.gov

Key validation parameters include:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. demarcheiso17025.com For the LC-MS/MS method, specificity is ensured by monitoring a unique mass transition for MLA (m/z 683→216), which minimizes interference from endogenous matrix components. nih.gov

Linearity : The method demonstrated a linear relationship between concentration and instrument response over a defined range. For MLA, the assay was linear from 0.5 to 250 ng/mL in both plasma and brain tissue. nih.gov

Lower Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The established LLOQ for MLA was 0.5 ng/mL. nih.gov

Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. scribd.com The method for MLA showed excellent precision (<12% relative standard deviation) and accuracy (within ±6% of the nominal concentration). nih.gov

Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. pharmaguideline.com

The table below summarizes the validation results for the LC-MS/MS assay for this compound. nih.gov

| Validation Parameter | Result for Plasma and Brain Tissue |

| Linear Dynamic Range | 0.5-250 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Precision (RSD%) | <12% |

| Accuracy | 100 ± 6% |

Application in Pharmacokinetic and Brain Penetration Research Studies

Validated analytical methods are indispensable for conducting pharmacokinetic (PK) research, which studies how an organism affects a drug, including its absorption, distribution, metabolism, and excretion. The sensitive LC-MS/MS method for MLA has been successfully applied to a rodent pharmacokinetic and brain penetration study. nih.gov

Following administration, MLA concentrations were measured over time in both plasma and brain tissue. This data is crucial for understanding the disposition of MLA in the body and its ability to cross the blood-brain barrier (BBB). The ability of a compound to penetrate the CNS is a key factor in its potential as a neurological research tool or therapeutic agent. mdpi.com

The extent of brain penetration is often expressed as the ratio of the concentration in the brain to that in the plasma. researchgate.net By quantifying MLA in both compartments, researchers can determine this ratio and assess how effectively it reaches its target receptors in the brain. nih.gov Studies have shown that MLA exhibits different binding affinities for nicotinic receptors in various brain regions, making the quantification of its concentration in brain tissue particularly important for correlating target engagement with observed pharmacological effects. nih.gov The application of this robust analytical method allows for the precise characterization of the neuropharmacokinetics of this compound, providing vital data for its ongoing investigation as a selective α7 nAChR antagonist. nih.gov

Therapeutic Potential and Research Applications of Methyllycaconitine

Continued Utility as a Standard Pharmacological Tool for nAChR Research

Methyllycaconitine has become a cornerstone molecular probe for the pharmacological study of the nicotinic acetylcholine (B1216132) receptor, particularly the α7 subtype. wikipedia.org Its high potency and selectivity allow researchers to isolate and study the functions of these specific receptors. aphios.comnih.gov MLA is widely used in both in vitro and in vivo experiments to block α7 nAChRs, thereby helping to elucidate their role in various physiological and pathological processes. nih.gov For instance, it has been used to demonstrate that the cognitive effects observed in rodents are specifically due to the modulation of α7 nAChR. nih.gov

The compound's utility extends to differentiating between nAChR subtypes. Research on rat striatal synaptosomes revealed that MLA could inhibit dopamine (B1211576) release, suggesting an interaction with presynaptic nAChRs that differ from the classical α7 subtype, possibly an α3/α6β2β3* composition. nih.gov This finding underscores the need for careful consideration of receptor populations in different tissues, particularly in the basal ganglia. nih.gov Despite this, its primary role as a selective α7 antagonist remains a fundamental application in neuroscience research. nih.gov

Exploration of Potential Therapeutic Indications

The unique pharmacological profile of this compound has prompted investigations into its therapeutic utility for several neurological and inflammatory disorders.

Historically, this compound has been explored as a potential treatment for spastic paralysis. wikipedia.org Its effects on neuromuscular transmission are central to this application. Studies have shown that MLA blocks neuromuscular transmission in skeletal muscle, a property described as "curare-like." wikipedia.org In the former USSR, a hydriodide salt of MLA, known as "mellictine," was used to investigate these neuromuscular blocking properties. wikipedia.org Research demonstrated that MLA acts as a nicotinic receptor antagonist that can reduce synaptic efficacy, leading to the blockade of neuromuscular transmission. aphios.com

The role of the α7 nAChR in substance dependence has made MLA a key compound in addiction research.

Nicotine (B1678760) Dependence: Studies in animal models suggest that MLA could be useful in reducing the rewarding aspects of nicotine without inducing withdrawal symptoms. wikipedia.org Research has shown that pretreatment with MLA significantly decreased nicotine self-administration in rats. wikipedia.orgnih.gov This indicates that the α7 nAChR subtype is significantly involved in the acute reinforcing effects of nicotine, but may not be as critical in the processes underlying nicotine dependence and withdrawal. nih.gov

Cannabis Dependence: There is a strong rationale for investigating the role of nicotinic receptors in cannabis dependence, given the frequent co-use of cannabis and tobacco. nih.govresearchgate.net Research has demonstrated that blocking α7 nAChRs with MLA can reduce the behavioral and neurochemical effects of cannabinoids. nih.gov In rat studies, MLA was found to antagonize the effects of δ-9-tetrahydrocannabinol (THC) and reduce the self-administration of a synthetic cannabinoid agonist. nih.gov These findings point to α7 nAChR antagonists as potential therapeutic agents for the treatment of cannabis abuse. nih.gov

| Research Findings on MLA in Substance Dependence | |

| Substance | Model |

| Nicotine | Rat self-administration |

| Nicotine | Rat withdrawal model |

| Cannabinoids (THC, WIN55,212-2) | Rat discrimination and self-administration |

| Cannabinoids (THC) | Rat neurochemical model |

Dysfunction of the α7 nicotinic acetylcholine receptor has been implicated in the pathophysiology of neurodegenerative conditions, including Parkinson's disease. nih.gov Consequently, the potential therapeutic use of this compound has been examined in connection with disorders like cerebral palsy and Parkinson's disease. nih.gov While detailed clinical data remains limited, the foundational science linking α7 nAChRs to these conditions provides a basis for continued investigation.

Recent research has highlighted the significant anti-inflammatory and neuroprotective properties of MLA, primarily through its antagonism of α7 nAChRs.

Anti-Inflammatory Effects: MLA has been shown to exert anti-inflammatory effects in the central nervous system. One study found that MLA reduced the lipopolysaccharide-induced release of the pro-inflammatory cytokine TNF-α from microglial cells. nih.gov This suggests that antagonizing the α7 nAChR can mitigate neuroinflammation. nih.gov Further studies in a rat model of neuroinflammation showed that MLA could skew microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and inhibit the inflammasome cascade. nih.govmdpi.com

Neuroprotective Effects: MLA has demonstrated protective effects against neuronal damage. In cell culture models, pretreatment with MLA inhibited the cytotoxicity induced by amyloid-β peptides, which are implicated in Alzheimer's disease. medchemexpress.com It also attenuated the neurotoxic effects of methamphetamine in the mouse striatum. medchemexpress.com These findings suggest a potential role for MLA in protecting neurons from various insults.

| Investigational Anti-inflammatory and Neuroprotective Effects of MLA | |

| Condition/Model | Key Finding |

| Lipopolysaccharide-induced inflammation in microglia | Reduced the release of the pro-inflammatory cytokine TNF-α. |

| Neuroinflammation model (HFFD/LPS rats) | Skewed microglia from M1 to M2 (anti-inflammatory) phenotype and inhibited inflammasome assembly. |

| Amyloid-β peptide-induced cytotoxicity | Inhibited the decrease in cell viability in SH-SY5Y cells. |

| Methamphetamine-induced neurotoxicity | Attenuated the depletion of dopamine neuron terminals in the mouse striatum. |

Insecticidal Properties and Their Implications for Pest Control Research

This compound is recognized not only for its pharmacological effects in mammals but also for its potent insecticidal properties. wikipedia.org It is one of the principal toxins found in larkspur plants responsible for the poisoning of livestock in North American rangelands. wikipedia.org This toxicity is attributed to its action at nicotinic acetylcholine receptors, which are a major target for modern insecticides. aphios.comnih.gov The effectiveness of commercial insecticides like neonicotinoids, which also target nAChRs, highlights the importance of this receptor system in pest control. nih.gov While MLA itself is not used as a commercial insecticide, its mechanism of action provides a natural template and a subject of study for understanding the invertebrate pharmacology of nAChRs and for the potential development of new pest control agents. wikipedia.orgnih.gov

Future Directions in Methyllycaconitine Research

Advanced Studies on Receptor Subtype Selectivity and Allosteric Modulation

A primary focus of future research is to move beyond MLA's known preference for the α7 nAChR and to achieve greater subtype selectivity. While MLA is highly potent at α7 receptors, it also affects other nAChR subtypes, such as α3β4 and α4β2, at varying concentrations. wikipedia.orgnih.gov The development of ligands with high specificity for a single nAChR subtype is a significant goal, as this could lead to therapies with fewer side effects. Recent studies have demonstrated that it is possible to design MLA analogues that exhibit selectivity for the α4β2 over the α7 nAChR subtype, and even discriminate between different stoichiometries of the α4β2 receptor. nih.gov This indicates that targeted modifications to the MLA scaffold can systematically alter its receptor interaction profile. nih.gov

Another promising frontier is the exploration of allosteric modulation. Rather than competing directly with the endogenous ligand acetylcholine (B1216132) at the orthosteric binding site, allosteric modulators bind to a distinct site on the receptor. nih.govnih.gov This binding event changes the receptor's conformation, thereby modulating the effect of the primary ligand. semanticscholar.org This approach offers a more nuanced way to control receptor activity. Research into MLA analogues has identified compounds that act as non-competitive inhibitors, suggesting they bind to allosteric sites. nih.govnih.govnih.gov The development of pharmacophore and computational models based on these non-competitive MLA analogues is a key strategy for identifying novel inhibitors that target these allosteric sites, potentially leading to a new class of therapeutic agents. nih.gov

Development of Clinically Viable Methyllycaconitine Analogues with Improved Pharmacological Profiles

The clinical potential of MLA itself is hampered by its complex molecular structure and unfavorable drug-like properties. nih.gov Consequently, a major area of research involves the design and synthesis of simplified, yet effective, MLA analogues. The goal is to retain the desired antagonist activity while improving pharmacological characteristics such as stability, bioavailability, and selectivity.

Researchers have successfully synthesized a variety of simplified analogues, including those based on a bicyclic or tricyclic core, which are easier to produce than the complex hexacyclic structure of natural MLA. nih.govnih.govacs.org These efforts focus on understanding the structure-activity relationships (SAR) to determine which parts of the MLA molecule are essential for its activity. For instance, studies on simplified AE-bicyclic analogues have shown that while they possess antagonist effects on human α7 nAChRs, further optimization is needed to match the high potency of MLA. nih.govacs.org One such analogue, containing a benzyl (B1604629) N-side-chain, was able to inhibit the agonist response at human α7 nAChRs to approximately 53%, whereas MLA achieves near-complete inhibition under similar conditions. nih.govacs.org

Other synthetic strategies have involved modifying the ester side-chain of the MLA template. nih.gov This has led to the creation of non-competitive inhibitors with novel selectivity profiles, such as a preference for α4β2 over α7 nAChRs. nih.gov These findings demonstrate that strategic chemical modifications can produce analogues with tailored pharmacological profiles, paving the way for the development of clinically viable drugs derived from the MLA scaffold. nih.govnih.gov

| Analogue Type | Target Receptor(s) | Key Finding | Reference |

|---|---|---|---|

| AE-Bicyclic Analogue (with benzyl N-side-chain) | Human α7 nAChR | Inhibited agonist response to ~53%, demonstrating that simpler analogues can retain antagonist effects. | nih.gov, acs.org |

| Azatricyclic Anthranilate Ester | α7, α4β2, α3β4 nAChRs | Showed mixed competitive and non-competitive effects, suggesting multiple binding sites. | nih.gov |

| Bicyclic Analogues (with C1-OMe group) | Multiple nAChR subtypes | Displayed mixed antagonist effects at different receptor subtypes, highlighting a lack of selectivity for α7. | nih.gov |

| Modified Ester Side-Chain Analogues | α4β2 and α7 nAChRs | Acted as non-competitive inhibitors with selectivity for α4β2 over α7 nAChRs. | nih.gov |

Further Elucidation of Broader Neurobiological Roles Beyond nAChR Antagonism

While MLA's primary mechanism is the blockade of nAChRs, emerging research is uncovering its influence on broader neurobiological systems. Future studies will likely focus on how this receptor-level antagonism translates into complex effects on neural circuits and cellular processes.

For example, MLA has been shown to play a role in modulating anxiety and serotonin (B10506) (5-HT) systems. High doses of nicotine (B1678760) can produce anxiety, an effect that is mediated in the dorsal hippocampus. nih.gov Research has demonstrated that MLA can reverse this nicotine-induced anxiogenic effect. nih.gov Furthermore, MLA significantly reduces the increase in serotonin release in the hippocampus caused by nicotine, suggesting that the α7 nAChR is a key mediator of nicotine's influence on the serotonin system in this brain region. nih.gov

Beyond neurotransmitter systems, MLA may have roles in cellular neuroprotection. In cellular models of Alzheimer's disease, pretreatment with MLA inhibits the decrease in cell viability induced by amyloid-beta (Aβ) peptides. medchemexpress.com It also inhibits Aβ-induced autophagosome accumulation, a process linked to cellular stress and death. medchemexpress.com These findings suggest a potential neuroprotective role for MLA that is independent of its direct antagonism of synaptic transmission, opening up new avenues for investigating its function in neurodegenerative processes.

Identification of Novel Therapeutic Targets and Exploration of Combination Therapies involving this compound

The unique pharmacological profile of MLA and its developing analogues suggests their potential application in a range of therapeutic areas beyond those traditionally considered. A significant future direction is the identification of novel diseases where nAChR modulation could be beneficial. For instance, MLA has been shown to reduce nicotine self-administration in animal models, suggesting a potential role for its analogues in treating nicotine addiction. wikipedia.org There is also preliminary evidence suggesting its utility in addressing cannabis dependence. wikipedia.org Furthermore, because of its ability to induce cognitive deficits when administered to animals, MLA is being used as a pharmacological tool to create in vivo models of cognitive disorders, which are crucial for testing new therapeutics for conditions like schizophrenia or Alzheimer's disease. nih.gov